molecular formula C7H8FNO B1446555 2-Fluoro-3-methoxy-6-methylpyridine CAS No. 1211534-01-8

2-Fluoro-3-methoxy-6-methylpyridine

Cat. No. B1446555
M. Wt: 141.14 g/mol
InChI Key: BQZKTKRAFRFRPN-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-6-methylpyridine, also known as 2F3M6MP, is an organic compound composed of two fluorine atoms, three methoxy groups, and one methyl group attached to a pyridine ring. It has a molecular weight of 152.12 g/mol and a melting point of about -4 °C. 2F3M6MP is a colorless, water-soluble compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments, such as the synthesis of other compounds, the study of its biochemical and physiological effects, and the investigation of its mechanism of action.

Scientific Research Applications

Synthesis and Drug Development

2-Fluoro-3-methoxy-6-methylpyridine and related compounds have been used extensively in the synthesis of potential drug candidates. For example, 2-Fluoro-4-methylpyridine has been functionalized to prepare cognition enhancer drug candidates like 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543) (Pesti et al., 2000). This showcases its utility in developing therapeutic agents targeting cognitive disorders.

Chemical Reactions and Compound Formation

2-Fluoro-3-methoxy-6-methylpyridine derivatives have been involved in a variety of chemical reactions. For instance, reactions of cesium fluoroxysulphate with pyridine can produce a range of products like 2-fluoropyridine and 2-pyridyl fluorosulphonate (Stavber & Zupan, 1990). These reactions demonstrate the versatility of such compounds in producing diverse chemical structures.

Deprotometalation and Regioselectivity

The deprotometalation of methoxy- and fluoro-pyridines, including 2-fluoro derivatives, has been studied for their potential in various chemical syntheses. This process has been shown to be efficient for functionalization at specific positions on the pyridine ring, highlighting the role of these compounds in regioselective synthesis (Hedidi et al., 2016).

Synthesis of Nucleosides

The synthesis of pyridine nucleosides related to 5-fluorouracil involves compounds like 5-fluoro-2-methoxypyridine, which can be transformed into various nucleosides with potential biological activities (Nesnow & Heidelberger, 1973). This is indicative of the role of these compounds in medicinal chemistry, particularly in the development of nucleoside analogs.

Functionalized Pyridines in Antitumor Agents

Some derivatives of 2-fluoro-3-methoxy-6-methylpyridine have been explored as components of antitumor agents. For example, substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which include fluoro and methoxy groups, have shown cytotoxic activity against tumor cell lines (Tsuzuki et al., 2004). This research demonstrates the potential of these compounds in the development of new cancer therapies.

properties

IUPAC Name

2-fluoro-3-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZKTKRAFRFRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methoxy-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Malik - 2011 - ub01.uni-tuebingen.de
[18F]fluoride is easily produced at medical cyclotrons in very high yields and without addition of carrier. Therefore, [18F]-labelled tracers can be synthesized with high specific activities. …
Number of citations: 3 ub01.uni-tuebingen.de

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